molecular formula C12H15ClN2O2 B14590645 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 61166-15-2

1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14590645
CAS No.: 61166-15-2
M. Wt: 254.71 g/mol
InChI Key: SFROHPBAPPTOIU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxybenzoyl group attached to an imidazolium core, which imparts specific reactivity and functionality to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 4-methoxybenzoyl chloride with an imidazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of oxalyl chloride and N,N-dimethylformamide (DMF) as reagents, with the reaction taking place in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The imidazolium core can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Ammonia, amines, and thiols are common nucleophiles used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield the corresponding amide derivative, while oxidation with potassium permanganate can produce the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can undergo nucleophilic addition-elimination reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both the methoxybenzoyl group and the imidazolium core. This combination imparts specific reactivity and functionality, making it valuable in various applications. Its ability to participate in diverse chemical reactions and its potential biological activity distinguish it from other similar compounds.

Properties

CAS No.

61166-15-2

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

(4-methoxyphenyl)-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)methanone;chloride

InChI

InChI=1S/C12H14N2O2.ClH/c1-13-7-8-14(9-13)12(15)10-3-5-11(16-2)6-4-10;/h3-8H,9H2,1-2H3;1H

InChI Key

SFROHPBAPPTOIU-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)C(=O)C2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

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